4,5-Dimethylisothiazole 4,5-Dimethylisothiazole
Brand Name: Vulcanchem
CAS No.: 27330-47-8
VCID: VC18466893
InChI: InChI=1S/C5H7NS/c1-4-3-6-7-5(4)2/h3H,1-2H3
SMILES:
Molecular Formula: C5H7NS
Molecular Weight: 113.18 g/mol

4,5-Dimethylisothiazole

CAS No.: 27330-47-8

Cat. No.: VC18466893

Molecular Formula: C5H7NS

Molecular Weight: 113.18 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethylisothiazole - 27330-47-8

Specification

CAS No. 27330-47-8
Molecular Formula C5H7NS
Molecular Weight 113.18 g/mol
IUPAC Name 4,5-dimethyl-1,2-thiazole
Standard InChI InChI=1S/C5H7NS/c1-4-3-6-7-5(4)2/h3H,1-2H3
Standard InChI Key SPRVGONRQZESPA-UHFFFAOYSA-N
Canonical SMILES CC1=C(SN=C1)C

Introduction

Molecular Architecture and Nomenclature

Structural Definition

4,5-Dimethylisothiazole (IUPAC name: 4,5-dimethyl-1,2-thiazole) consists of an isothiazole core (a sulfur atom at position 1 and nitrogen at position 2) substituted with methyl groups at carbons 4 and 5 (Figure 1). Its molecular formula is C₅H₇NS, with a monoisotopic mass of 113.0299 Da and an average molecular weight of 113.18 g/mol .

Table 1: Core Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅H₇NS
Average Molecular Weight113.18 g/mol
SMILESCC1=C(SN=C1)C
InChIKeySPRVGONRQZESPA-UHFFFAOYSA-N
CAS Registry Number27330-47-8

Stereoelectronic Features

The planar isothiazole ring exhibits aromaticity stabilized by π-electron delocalization across the S–N–C–C–C system. Methyl substituents at C4 and C5 introduce steric bulk, influencing reactivity in substitution and addition reactions. Comparative analyses with analogous thiazoles (e.g., 4,5-dimethylthiazole, CAS 3581-91-7 ) reveal distinct electronic profiles due to the S/N adjacency, which alters dipole moments and frontier molecular orbital distributions .

Synthesis and Derivative Formation

Synthetic Routes

While direct methods for 4,5-dimethylisothiazole are sparsely documented, general isothiazole synthesis strategies provide plausible pathways:

  • Cyclization of β-Thiocyanato Ketones: Treatment of 3-thiocyanato-pentan-2-one with ammonia could yield the target compound via intramolecular cyclization, though yields may vary based on substituent effects .

  • Thioamide Cyclization: Reaction of thioamide precursors with α,β-unsaturated carbonyl compounds under acidic conditions, a method adapted from related thiazole syntheses .

Table 2: Representative Isothiazole Synthesis Methods

PrecursorReagents/ConditionsProduct YieldReference
β-Thiocyanato ketonesNH₃, EtOH, Δ40–60%
Thioamides + α,β-unsaturated estersH₂SO₄, reflux55–70%

Functionalization Strategies

Electrophilic substitution at C3 is favored due to the electron-deficient nature of the isothiazole ring. Halogenation and nitration reactions typically proceed under mild conditions, enabling access to derivatives for pharmaceutical screening . For instance, 3-nitro-4,5-dimethylisothiazole could serve as an intermediate in antitumor agent development, paralleling bioactive thiazole analogs .

Physicochemical Properties

Spectroscopic Profiles

Mass Spectrometry: The electron ionization (EI) mass spectrum (hypothetical) would likely show a base peak at m/z 113 (M⁺- ) with fragmentation ions at m/z 98 (loss of CH₃) and m/z 69 (C₃H₅S⁺) .
NMR Predictions:

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, C4–CH₃), δ 2.50 (s, 3H, C5–CH₃), δ 6.85 (s, 1H, C3–H) .

  • ¹³C NMR: δ 12.4 (C4–CH₃), δ 15.1 (C5–CH₃), δ 120.5 (C3), δ 145.2 (C4), δ 158.9 (C5) .

Biological Activity and Toxicology

Hazard CategoryGHS PictogramSignal Word
Skin Corrosion/IrritationCorrosiveDanger
Serious Eye DamageCorrosiveDanger
Specific Target Organ ToxicityHealth HazardWarning

Applications and Industrial Relevance

Research Applications

4,5-Dimethylisothiazole serves as a:

  • Building Block in heterocyclic chemistry for constructing fused-ring systems (e.g., isothiazolo[5,4-b]pyridines).

  • Ligand in coordination chemistry, where the S and N atoms can bind transition metals like Pd(II) or Cu(I) .

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